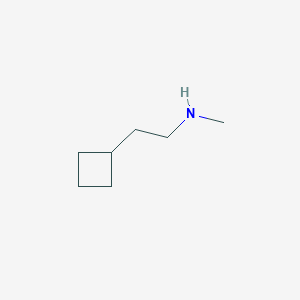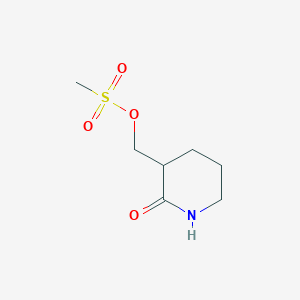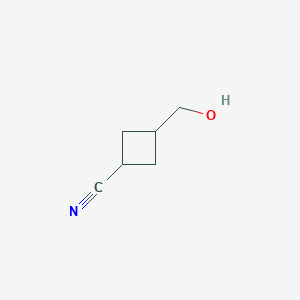
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
Übersicht
Beschreibung
“2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine” is a chemical compound with the CAS Number: 1333316-35-0 . It has a molecular weight of 367.08 . The compound appears as a white to light-yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 2,7-dibromo-9,9-dimethyl-10H-acridine . The InChI code for this compound is 1S/C15H13Br2N/c1-15(2)11-7-9(16)3-5-13(11)18-14-6-4-10(17)8-12(14)15/h3-8,18H,1-2H3 .
Physical And Chemical Properties Analysis
The predicted boiling point of “2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine” is 416.7±45.0 °C and its predicted density is 1.576±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties
Research on dihydroacridine derivatives has explored their synthesis and unique properties. For example, Suzuki et al. (2016) synthesized dihydroacridine analogues to study the effects of Si and Ge bridging atoms on the physicochemical properties of diaryl nitroxide radical derivatives. They conducted structural analyses and various physicochemical measurements, highlighting the stability and unique properties of these compounds (Suzuki et al., 2016).
OLED Applications
The acridine moiety is integral in the design of organic light-emitting diodes (OLEDs). Chen et al. (2021) demonstrated how bulky acridine moieties, including 9,9-dimethyl-9,10-dihydroacridine, contribute to highly efficient blue thermally activated delayed fluorescence (TADF) emitters in OLEDs (Chen et al., 2021). Additionally, Seo et al. (2015) designed an acridine derived compound for use as a hole transport material in blue phosphorescent OLEDs, demonstrating improved efficiency and lifespan (Seo et al., 2015).
Fluorescence and Luminescence Studies
Investigations into the fluorescence properties of dihydroacridine derivatives have been conducted. Suzuki et al. (2016) synthesized ester-substituted derivatives and explored their spectroscopic properties, including fluorescence solvatochromic behavior and intramolecular charge transfer (Suzuki et al., 2016). Kim et al. (2017) studied the thermally activated delayed fluorescence of dibenzo[b,d]thiophene 5,5-dioxide derivatives combined with 9,9-dimethyl-9,10-dihydroacridine, achieving high photoluminescence quantum efficiencies (Kim et al., 2017).
Crystal Structure Analysis
The crystal structure of dihydroacridine derivatives has been a subject of interest. Sourdon et al. (2001) detailed the crystal structure of 4,9-dimethyl-9,10-dihydroacridine, providing insights into the planar structure of the acridine chromophore and its DNA binding properties (Sourdon et al., 2001).
Modular Synthesis and Organic Chemistry
Wang et al. (2021) presented a modular synthesis of 9,10-dihydroacridine frameworks, highlighting a one-pot synthesis approach for efficiently accessing these compounds, which are key in OLEDs (Wang et al., 2021). Fukuzumi et al. (2002) explored the scandium ion-promoted reduction of heterocyclic N=N double bonds, using 10-methyl-9,10-dihydroacridine as a case study (Fukuzumi et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,7-dibromo-9,9-dimethyl-10H-acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2N/c1-15(2)11-7-9(16)3-5-13(11)18-14-6-4-10(17)8-12(14)15/h3-8,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDIPHRGWNTBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)NC3=C1C=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



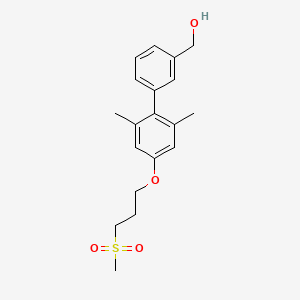
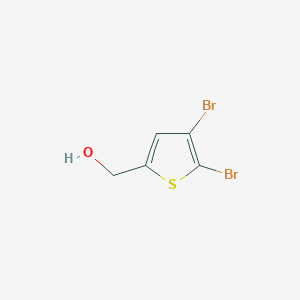
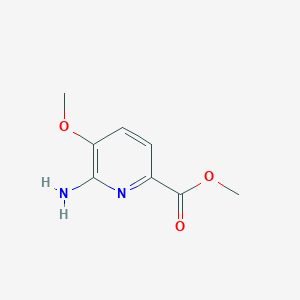
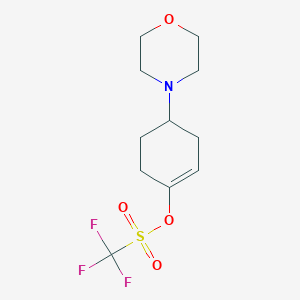
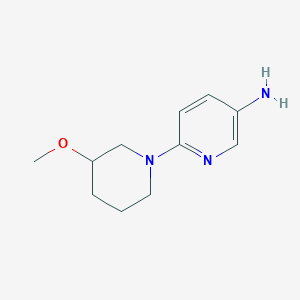
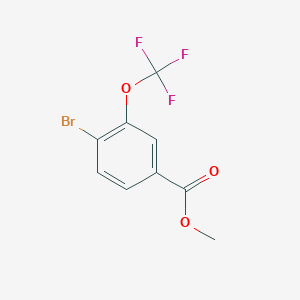
![4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol](/img/structure/B1428718.png)
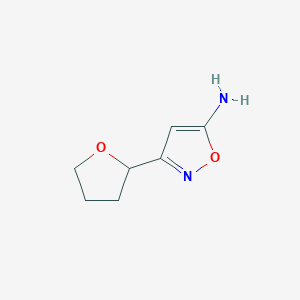
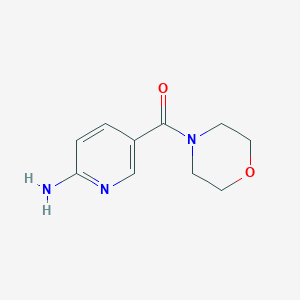
![9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1428721.png)
